molecular formula C17H16FNO B1325558 4'-Azetidinomethyl-2-fluorobenzophenone CAS No. 898756-81-5

4'-Azetidinomethyl-2-fluorobenzophenone

Cat. No. B1325558
M. Wt: 269.31 g/mol
InChI Key: URJWCUXOJOUQEG-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-2-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO . It has a molecular weight of 269.31 g/mol .


Molecular Structure Analysis

The molecular structure of 4’-Azetidinomethyl-2-fluorobenzophenone consists of a benzophenone core with a fluorine atom at the 2-position and an azetidinomethyl group at the 4’-position .


Physical And Chemical Properties Analysis

4’-Azetidinomethyl-2-fluorobenzophenone has a molecular weight of 269.31 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

1. Fluorescent Sensors

4'-Azetidinomethyl-2-fluorobenzophenone and its derivatives have been studied for their potential as fluorescent sensors. Research shows that molecules like HBZA and HBTA, which are based on benzimidazole/benzothiazole and azomethines, exhibit significant absorption and emission spectral changes upon coordination with specific analytes, demonstrating their potential as sensitive and selective fluorescent sensors (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

2. Biochemical Applications

The compound's derivatives have been applied in biochemical studies. For instance, in a study on UDP-glucuronosyltransferases (UGTs), 4-Azido-2-hydroxybenzoic acid, a similar photoactive benzoic acid derivative, was used to identify the phenol binding site of UGTs, demonstrating its utility in biochemical labeling and analysis (Xiong et al., 2006).

3. Polymer Synthesis

This compound has been used in the synthesis of polymers. A study reported the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using 4-chloro-4′-fluorobenzophenone, which were then sulfonated to create multiblock copolymers for potential use in proton exchange membranes (Ghassemi, Ndip, & Mcgrath, 2004).

4. Photostability Enhancement in Fluorophores

The azetidinyl and aziridinyl fluorophores, which are structurally related to 4'-Azetidinomethyl-2-fluorobenzophenone, have shown enhanced brightness and photostability in fluorescence imaging applications. These compounds effectively suppress twisted intramolecular charge transfer formation, offering improvements in fluorescence imaging techniques (Liu et al., 2016).

5. Anticancer Agent Development

4'-Azetidinomethyl-2-fluorobenzophenone derivatives have been explored in the development of novel antitumor agents. For example, amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, which have shown selective and potent antitumor properties, were synthesized and evaluated for their efficacy in treating cancer (Bradshaw et al., 2002).

Safety And Hazards

Specific safety and hazard information for 4’-Azetidinomethyl-2-fluorobenzophenone is not available in the current literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions of research and applications involving 4’-Azetidinomethyl-2-fluorobenzophenone are not specified in the available literature. Given its structural features, it could potentially be explored in the field of organic synthesis or medicinal chemistry .

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-5-2-1-4-15(16)17(20)14-8-6-13(7-9-14)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJWCUXOJOUQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642813
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-2-fluorobenzophenone

CAS RN

898756-81-5
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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